![molecular formula C25H28ClN5O5 B2789414 5-[4-[3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid;hydrochloride CAS No. 2241139-69-3](/img/structure/B2789414.png)

5-[4-[3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

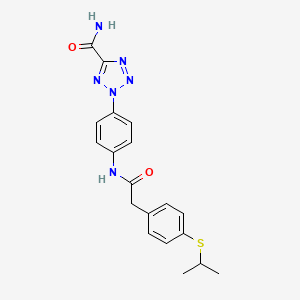

- 5-({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl}amino)pentanoic acid hydrochloride is an anticoagulant. It inhibits coagulation factor Xa, which plays a crucial role in the blood clotting cascade. Researchers have investigated its potential as an oral anticoagulant for preventing thromboembolic events, such as stroke and deep vein thrombosis .

- Atrial fibrillation (AF) is a common cardiac arrhythmia associated with an increased risk of stroke due to blood clot formation. This compound has been studied as an alternative to warfarin for stroke prevention in AF patients. Its predictable pharmacokinetics and fewer drug interactions make it an attractive option .

- Venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE), is a serious condition. Researchers have explored the efficacy of this compound in treating acute VTE and preventing recurrent episodes .

- After major orthopedic surgeries (e.g., hip or knee replacement), patients are at risk of VTE. Studies have investigated the use of this compound for postoperative thromboprophylaxis to reduce the risk of clot formation .

- Cancer patients often experience thrombotic complications. This compound has been evaluated for preventing cancer-associated thrombosis, especially in patients undergoing chemotherapy or surgery .

- Researchers have conducted pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound. Additionally, they’ve characterized its metabolites, including the open-ring acid form, which provides insights into its metabolic pathways .

Anticoagulant Activity

Thromboprophylaxis in Atrial Fibrillation

Venous Thromboembolism Treatment and Prevention

Postoperative Prophylaxis

Cancer-Associated Thrombosis

Pharmacokinetic Studies and Metabolite Characterization

Mechanism of Action

Target of Action

The primary target of this compound, also known as Apixaban Amino Acid Impurity , is Factor Xa . Factor Xa is a key enzyme in the coagulation cascade that leads to blood clotting.

Mode of Action

The compound exerts its antithrombotic effect by inhibiting free and clot-bound Factor Xa . By blocking this enzyme, the compound prevents the conversion of prothrombin to thrombin, a crucial step in blood clot formation.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in thrombin generation and consequently, a decrease in blood clot formation . This results in a lower risk of thromboembolic events, such as stroke and venous thromboembolism.

properties

IUPAC Name |

5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O5.ClH/c1-35-19-11-9-18(10-12-19)30-23-20(22(28-30)24(26)33)13-15-29(25(23)34)17-7-5-16(6-8-17)27-14-3-2-4-21(31)32;/h5-12,27H,2-4,13-15H2,1H3,(H2,26,33)(H,31,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRAMBVTUOOLSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)O)C(=N2)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2789331.png)

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-p-tolyloxy-acetamide](/img/structure/B2789333.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2789341.png)

![Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate](/img/structure/B2789342.png)

![2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide](/img/structure/B2789343.png)

![(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2789344.png)

![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2789346.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2789353.png)

![N-[(4-methylphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2789354.png)